
2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexancarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H18N2O3. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group linked to a pyridylmethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-pyridylmethylamine with a suitable isocyanate to form the carbamoyl intermediate.
Cyclohexane Ring Functionalization: The carbamoyl intermediate is then reacted with cyclohexanecarboxylic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wirkmechanismus
The mechanism by which 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexane-1-carboxylic acid
- 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexane-2-carboxylic acid
Uniqueness
2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h3-4,7-8,11-12H,1-2,5-6,9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCGPJCJZCOSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375191 |
Source


|
| Record name | SBB053463 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309292-93-1 |
Source


|
| Record name | SBB053463 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
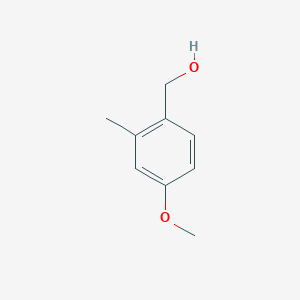
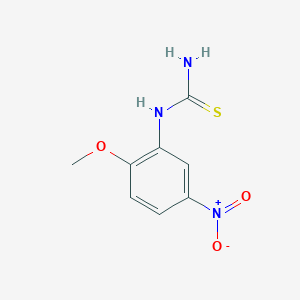
![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)
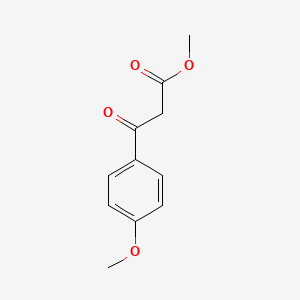

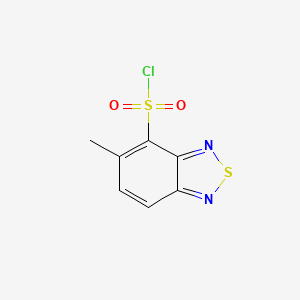

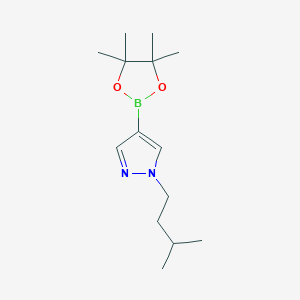
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)

